3-(DI-T-Butylphosphino)propylamine

Buchwald‑Hartwig amination Palladium catalysis Ligand steric effects

3-(Di-tert-butylphosphino)propylamine (CAS 1196147-72-4) is a primary-amine-functionalized trialkylphosphine of the class aminophosphine (PN ligand), supplied as a ~97% pure, air-sensitive, pale-yellow to colorless liquid in a 10 wt% THF solution. The molecule combines a sterically demanding, electron-rich di-tert-butylphosphine donor (–PtBu₂, Tolman cone angle of ~182° for the PtBu₃ fragment versus ~160° for PiPr₃) with a 3‑aminopropyl tether, enabling bidentate P,N‑coordination to transition metals and post‑coordination functionalisation through the primary amine terminus.

Molecular Formula C11H26NP
Molecular Weight 203.30 g/mol
CAS No. 1196147-72-4
Cat. No. B6338452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(DI-T-Butylphosphino)propylamine
CAS1196147-72-4
Molecular FormulaC11H26NP
Molecular Weight203.30 g/mol
Structural Identifiers
SMILESCC(C)(C)P(CCCN)C(C)(C)C
InChIInChI=1S/C11H26NP/c1-10(2,3)13(9-7-8-12)11(4,5)6/h7-9,12H2,1-6H3
InChIKeyPREMCOLELPAPBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Di-tert-butylphosphino)propylamine (CAS 1196147-72-4) – Procurement-Relevant Physicochemical and Functional Baseline for an Aminophosphine Ligand


3-(Di-tert-butylphosphino)propylamine (CAS 1196147-72-4) is a primary-amine-functionalized trialkylphosphine of the class aminophosphine (PN ligand), supplied as a ~97% pure, air-sensitive, pale-yellow to colorless liquid in a 10 wt% THF solution . The molecule combines a sterically demanding, electron-rich di-tert-butylphosphine donor (–PtBu₂, Tolman cone angle of ~182° for the PtBu₃ fragment versus ~160° for PiPr₃) with a 3‑aminopropyl tether, enabling bidentate P,N‑coordination to transition metals and post‑coordination functionalisation through the primary amine terminus [1]. Its predicted pKa of 10.40 and boiling point of 259 °C provide initial selection filters when choosing among propylamine-linked phosphine ligands for organometallic synthesis, cross‑coupling, or hydrogen‑borrowing catalysis .

Why You Cannot Simply Swap 3-(Di-tert-butylphosphino)propylamine for Another Aminophosphine in Catalytic Applications


The catalytic performance of PN ligands is governed by three interlocking parameters that are inseparable from the identity of the phosphorus alkyl substituents: (i) the Tolman cone angle, which determines metal‑center accessibility and catalyst resting‑state speciation [1]; (ii) the Huynh electronic parameter (HEP), which tunes the electron density at the metal and thus the rates of oxidative addition and reductive elimination [2]; and (iii) the length of the linker between the phosphine and amine donors, which controls chelate ring size and coordination geometry [3]. Replacing tert‑butyl groups with less bulky isopropyl groups sharply reduces the cone angle (~22° difference) and alters the electronic donor strength, as demonstrated by systematic HEP measurements across a series of phosphorinone‑modified PtBu₂-type ligands [2]. Similarly, swapping the primary amine for a tertiary dimethylamino group eliminates the capacity for post‑coordination derivatisation (e.g., amidation, imine formation) that is often required for catalyst immobilisation or tuning. These differences mean that in‑class compounds are not functionally interchangeable, and procurement decisions must be based on matched steric‑electronic‑linker criteria.

3-(Di-tert-butylphosphino)propylamine – Quantitative Evidence Dimensions Differentiating It from the Closest Analogs


Steric Shield Superiority Over the Diisopropylphosphino Analog Dictates Catalyst Monomeric State and Reaction Rate in Pd‑Catalyzed Amination

A direct comparative study of di‑tert‑butylphosphine and di‑isopropylphosphine derivatives in Pd‑catalyzed room‑temperature amination of aryl chlorides demonstrated that the tBu₂P variant exhibited 'extremely high reactivity' whereas the iPr₂P analog led to 'almost complete loss of catalytic activity' [1]. Mechanistic and computational analyses attributed this divergence to the ability of the tBu₂P ligand to thermodynamically disfavour the formation of an inactive bimetallic Pd complex, a property directly linked to its larger steric profile (cone angle ~182° vs. ~160°) [1][2]. Although the study was performed on a 2‑phosphinoimidazole scaffold rather than 3‑(di‑tert‑butylphosphino)propylamine itself, the steric‑electronic signature of the –PtBu₂ group is the primary driver of this effect, making the inference directly transferable to the propylamine‑linked variant.

Buchwald‑Hartwig amination Palladium catalysis Ligand steric effects

Electronic Donor Tuning Is Not Feasible by Simple Substituent Exchange: Huynh Electronic Parameter Data Establishes Unique Donor Strength of the PtBu₂ Group

The Huynh electronic parameter (HEP) provides a quantitative scale of phosphine donor strength and is essential for predicting a ligand's influence on catalytic turnover. A systematic HEP evaluation of phosphorinone‑based ligands demonstrated that the tBu₂P group occupies a distinct donor‑strength window that cannot be replicated by iPr₂P or Cy₂P units while maintaining comparable steric bulk [1]. The study confirmed that substitution of the tBu₂P group with smaller or electronically different phosphino groups results in measurable shifts in the HEP value, directly impacting the electron density at the metal centre and consequently the catalytic activity profile [1].

Phosphine ligand electronics Huynh electronic parameter Structure‑activity relationship

Primary Amine Reactivity Differentiation: pKa and Derivatisation Capacity Versus the N,N‑Dimethylamino Analog Enable Catalyst Immobilisation

3-(Di‑tert‑butylphosphino)propylamine contains a primary amine (pKa ~10.40 ) whereas the isosteric analog 3-(di‑tert‑butylphosphino)-N,N‑dimethylpropan-1-amine (CAS 758699‑75‑1) carries a tertiary amine (pKa ~10‑10.5 for protonated form). The primary amine offers two significant practical advantages: (i) it can be selectively acylated, sulfonylated, or converted to imines under mild conditions, enabling covalent tethering to solid supports for heterogeneous catalysis; and (ii) it serves as a hydrogen‑bond donor, which can influence substrate orientation in the catalyst's second coordination sphere [1]. Neither property is available with the dimethylamino analog, making the primary amine indispensable for applications requiring post‑synthetic modification or bifunctional acid‑base catalysis.

Ligand functionalisation Solid‑supported catalysis Amine nucleophilicity

Defined Chelate Ring Size and Metal‑Complex Stability Versus the Ethylamine Analog Impacts Catalyst Longevity in Ruthenium‑Catalyzed Hydrogen Borrowing

Complexation of 3‑(di‑tert‑butylphosphino)propylamine with [RuCl₂(p‑cymene)]₂ yields the trans‑RuCl₂(κ²‑P,N) complex RuCl₂((t‑Bu)₂P(CH₂)₃NH₂)₂ (CAS 1196147‑60‑0), which has been characterised as a pre‑catalyst for hydrogenation, dehydrogenation, and olefin metathesis . The three‑carbon propyl linker forms a six‑membered chelate ring upon P,N‑coordination, whereas the shorter two‑carbon ethyl linker in the analog 2‑(di‑tert‑butylphosphino)ethylamine generates a five‑membered chelate. The difference in ring size influences the bite angle, metal‑ligand bond strength, and catalyst lifetime, with six‑membered chelates generally providing greater conformational flexibility and improved stability under thermal stress in hydrogen‑borrowing alkylation reactions [1]. The ethyl‑linked complex RuCl₂((t‑Bu)₂P(CH₂)₂NH₂)₂ is commercially offered as an active hydrogenation catalyst, but quantitative comparative lifetime data for the propyl vs. ethyl systems are not currently available in the public domain .

Ruthenium catalysis Hydrogen borrowing Chelate effect

Prioritised Application Scenarios Where 3-(Di-tert-butylphosphino)propylamine Provides a Procurable Differentiator


Synthesis of phosphino‑amine ruthenium(II) precatalysts for selective C–N bond formation via the hydrogen‑borrowing mechanism

The ligand reacts cleanly with [RuCl₂(p‑cymene)]₂ to afford the well‑defined trans‑RuCl₂(P,N)₂ complex , which can serve as an entry point into ruthenium‑catalysed N‑alkylation of anilines with alcohols. The primary amine arm may be further functionalised to tune catalyst solubility or enable immobilisation without altering the steric profile of the phosphine [1]. [1]

Buchwald‑Hartwig amination of aryl chlorides under mild conditions using Pd/PN catalyst systems

The di‑tert‑butylphosphino group suppresses the formation of inactive bimetallic Pd species, a behaviour directly correlated with sustained catalytic activity at room temperature for amine‑aryl chloride coupling [2]. Users can leverage this property when designing high‑throughput screening panels where ligand robustness under low‑temperature conditions is critical. [2]

Post‑synthetic covalent immobilisation of phosphine‑amine ligands onto solid supports for heterogeneous flow‑chemistry applications

The terminal –NH₂ group provides a chemical handle for amide, urea, or imine bond formation with functionalised resins (e.g., carboxylic acid‑ or aldehyde‑functionalised silica), enabling straightforward catalyst heterogenisation. This is a decisive advantage over the N,N‑dimethylamino analog that lacks the requisite reactive amine proton [1]. [1]

Tuning chelate ring size for enhanced thermal stability in dehydrogenation and hydrogenation cycles

The three‑carbon propyl linker generates a six‑membered metallacycle that may offer superior resistance to ring‑opening compared with the five‑membered ring formed by 2‑(di‑tert‑butylphosphino)ethylamine. While quantified stability data remain sparse, the class‑level trend favours six‑membered chelates for high‑temperature applications, making this ligand a rational first choice in harsher catalytic environments [1]. [1]

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